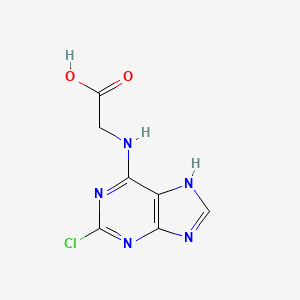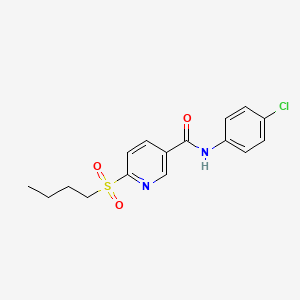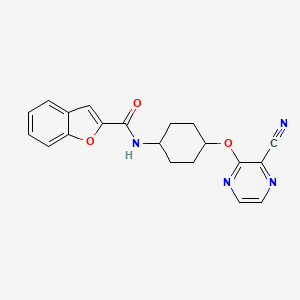![molecular formula C19H22N4O B2523602 2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine CAS No. 95316-97-5](/img/structure/B2523602.png)
2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine is a heterocyclic compound with a complex structure. It belongs to the diazepine family, which consists of seven-membered rings containing two nitrogen atoms. Diazepines exhibit diverse biological activities and are relevant pharmacophores in drug development .
Synthesis Analysis
- Heterocyclization Reaction : 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine reacts with 4-chloro-o-phenylenediamine under basic conditions. This leads to the formation of the novel tricyclic system 9-chloro-4-methyl-6,11-dihydro-5H-benzo[b]pyrimido[4,5-e][1,4]diazepine .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine comprises a diazepine ring fused with a benzene ring. The substitution pattern on the diazepine ring significantly influences its biological activity .
Scientific Research Applications
Synthesis and Biodistribution
- A study by Joshua et al. (2007) focused on the synthesis of 8-Iodo-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]-diazepine (Iozapine), a potential D(4)-receptor ligand. This compound was synthesized using oxidative iodo-destannylation reaction. Preliminary biodistribution studies in mice and rabbits showed that this compound is taken up in the brain, indicating its potential for central nervous system applications (Joshua et al., 2007).
Potential Antipsychotic Agents
- Capuano et al. (2007) designed and synthesized a series of 1-[4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)-1-methylhexahydropyrazin-1-ium]-1-aminimide derivatives. These were developed as potential antipsychotic agents for treating schizophrenia, showing moderate affinity for dopamine D4 and serotonin 5-HT2A receptors (Capuano et al., 2007).
Pharmacological Activity in CNS
- Cortés et al. (2007) synthesized new derivatives of dibenzo[b,e][1,4]diazepin-1-ones with potential biological and pharmacological activity, particularly as anticonvulsants and schizophrenia treatment in the CNS. The synthesis involved condensation and cyclization processes, and the structures of the products were confirmed by various spectroscopic methods (Cortés et al., 2007).
Novel Antifolates as DHFR Inhibitors
- El-Subbagh et al. (2014) synthesized a series of tetrahydro-quinazoline and tetrahydro-1H-dibenzo[b,e][1,4]diazepine analogs as dihydrofolate reductase (DHFR) inhibitors, with in vitro antitumor activity. These compounds showed significant potency compared to known antitumor agents, suggesting their potential as novel antifolates (El-Subbagh et al., 2014).
Corrosion Inhibition
- Laabaissi et al. (2021) investigated the anti-corrosion properties of benzodiazepine derivatives for mild steel in an acidic medium. Their study shows that these compounds act as mixed type inhibitors and form a protective layer on steel surfaces, offering insights into industrial applications beyond pharmacology (Laabaissi et al., 2021).
properties
IUPAC Name |
8-methoxy-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-22-9-11-23(12-10-22)19-15-13-14(24-2)7-8-16(15)20-17-5-3-4-6-18(17)21-19/h3-8,13,20H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWRIBLQJIVCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523523.png)

![2-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-nitrobenzenesulfonamide](/img/structure/B2523525.png)
![Methyl[1-(piperidin-1-yl)propan-2-yl]amine](/img/structure/B2523526.png)

![4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B2523530.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2523533.png)
![2-(benzylsulfanyl)-N-cyclohexyl[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2523534.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea](/img/structure/B2523537.png)

